molecular formula C27H36O6 B8178076 (5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

Cat. No.: B8178076
M. Wt: 456.6 g/mol
InChI Key: APMICFQMLNFXRZ-UHFFFAOYSA-N
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Description

(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid: is a complex organic compound belonging to the class of steroids. It is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, methyl groups, and oxo groups. This compound is known for its potential biological and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. Key steps may include:

  • Oxidation reactions: to introduce hydroxyl and oxo groups.

  • Reduction reactions: to adjust the degree of saturation at specific carbon atoms.

  • Methylation reactions: to add methyl groups at precise positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms to form hydroxyl and oxo groups.

  • Reduction: : Removal of oxygen atoms to reduce double bonds.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Reagents like chromium(VI) oxide or potassium permanganate, under acidic or neutral conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, under an inert atmosphere.

  • Substitution: : Reagents like methyl iodide or dimethyl sulfate, in the presence of a base.

Major Products Formed:
  • Oxidation: : Formation of hydroxylated and oxidized derivatives.

  • Reduction: : Formation of saturated derivatives.

  • Substitution: : Formation of methylated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a precursor for synthesizing other complex steroids.

  • Biology: : Studied for its potential biological activity, such as hormone receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating conditions like inflammation and metabolic disorders.

  • Industry: : Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as hormone receptors. This interaction triggers signaling pathways that can lead to various biological responses, including gene expression modulation and metabolic changes.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of hydroxyl, methyl, and oxo groups. Similar compounds include:

  • Cholic acid: : A primary bile acid with a similar structure but different functional groups.

  • Deoxycholic acid: : A secondary bile acid derived from cholic acid, lacking a hydroxyl group.

  • Lithocholic acid: : Another secondary bile acid with a different arrangement of functional groups.

These compounds differ in their biological activities and applications, highlighting the uniqueness of (5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid .

Properties

IUPAC Name

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMICFQMLNFXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 2
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 3
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 4
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 5
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 6
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

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